![molecular formula C11H13BrFNO B1292920 4-Bromo-N,N-diethyl-2-fluorobenzamide CAS No. 682778-07-0](/img/structure/B1292920.png)
4-Bromo-N,N-diethyl-2-fluorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-N,N-diethyl-2-fluorobenzamide involves various starting materials and reaction pathways. For instance, the synthesis of a hydrazone Schiff base compound, 4BDBH, was achieved through the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination . Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a sequence of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various techniques. The crystal structure of 4BDBH was determined by single crystal XRD, revealing that it crystallizes in the monoclinic system with space group P21/c . The structure of [N,N'-bis(4-fluorobenzylidene)ethylenediamine]bromo(triphenylphosphine)copper(I) complex was also determined by X-ray diffraction data, showing a distorted tetrahedral coordination polyhedron around copper(I) .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in different contexts. For example, N-fluorobenzamides were used in a formal [4+2] cycloaddition reaction with maleic anhydride to produce fluorescent 1-amino-2,3-naphthalic anhydrides . The photo-induced isomerization of the copper(I) complex was studied, showing the transformation from syn to anti configuration of the C=N bond upon irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through various analyses. Vibrational spectroscopic studies of 4BDBH were performed using FT-IR and FT-Raman spectral analysis, complemented by DFT calculations . The electronic properties, including the first order hyperpolarizability, MEP, HOMO-LUMO, and global chemical reactivity descriptors of 4BDBH, were also investigated . The fluorescent properties of the naphthalic anhydrides and naphthalimides synthesized from N-fluorobenzamides were characterized, showing similar fluorescent features .
Scientific Research Applications
Crystallographic Analysis
The research into closely related compounds such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and its bromo and iodo counterparts provides insights into the crystal structures of benzamides. These studies highlight the dihedral angles between benzene rings, offering a foundational understanding of the molecular conformation that could be relevant for the analysis of 4-Bromo-N,N-diethyl-2-fluorobenzamide in various states and its potential applications in materials science or molecular engineering (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Antimicrobial Properties
The synthesis and analysis of fluorobenzamides containing thiazole and thiazolidine structures, where the fluorine atom is in the 4th position of the benzoyl group, have shown promising antimicrobial properties. This research suggests the potential for this compound to serve as a precursor or analog in the development of new antimicrobial agents, given the significance of the fluorine atom's position in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Electrolyte Additives for Lithium-Ion Batteries
Research on similar compounds like 4-bromo-2-fluoromethoxybenzene (BFMB) has shown potential applications as bi-functional electrolyte additives in lithium-ion batteries. These additives can polymerize electrochemically to form a protective film, preventing overcharging and enhancing the thermal stability of the batteries. This suggests that derivatives like this compound could be explored for similar applications in enhancing the safety and performance of lithium-ion batteries (Zhang, 2014).
Radiochemical Synthesis for Medical Imaging
The automated synthesis of compounds like N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, which is used for radiolabeling peptides and proteins, highlights the utility of fluorobenzamide derivatives in medical imaging. This area of research opens up possibilities for this compound to be used in developing new imaging agents or in the modification of existing ones to improve their efficiency or specificity (Kiesewetter, Jacobson, Lang, & Chen, 2011).
Safety and Hazards
The safety data sheet for a similar compound, N,N-Dimethyl-4-fluorobenzamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors . These targets play crucial roles in metabolic regulation and cell cycle control, respectively.
Mode of Action
It is known to participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Given its use in synthesizing compounds that act as cyclin-dependent kinase inhibitors , it may indirectly influence pathways related to cell cycle regulation.
Result of Action
The compounds synthesized using it as a reagent have been reported to act as anti-obesity agents and cyclin-dependent kinase inhibitors . This suggests that the compound may have indirect effects on metabolic regulation and cell cycle control.
properties
IUPAC Name |
4-bromo-N,N-diethyl-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFCPMWTMOYQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640778 | |
Record name | 4-Bromo-N,N-diethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
682778-07-0 | |
Record name | 4-Bromo-N,N-diethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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